molecular formula C27H33N2OP B565396 2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy CAS No. 78140-47-3

2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy

Cat. No.: B565396
CAS No.: 78140-47-3
M. Wt: 432.548
InChI Key: JNJKMZCLHRRXHX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a stable nitroxide radical, which makes it particularly useful in fields such as organic synthesis, materials science, and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methylating agents such as methyl iodide in the presence of a strong base.

    Attachment of the Triphenylphosphoranylidene Group: This step involves the reaction of the piperidine derivative with triphenylphosphine and an appropriate halogenating agent to form the triphenylphosphoranylidene moiety.

    Formation of the Nitroxide Radical: The final step is the oxidation of the amine group to form the stable nitroxide radical, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of the piperidine and triphenylphosphine derivatives.

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems.

    Purification and Quality Control: The final product undergoes rigorous purification steps, including crystallization and chromatography, followed by quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy undergoes various chemical reactions, including:

    Oxidation: The nitroxide radical can be further oxidized to form oxoammonium cations.

    Reduction: Reduction of the nitroxide radical can yield the corresponding hydroxylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoranylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under mild conditions.

Major Products

    Oxoammonium Cations: Formed through oxidation.

    Hydroxylamines: Result from reduction.

    Substituted Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy has a wide range of applications:

    Chemistry: Used as a stable radical in organic synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

    Biology: Employed in studying biological systems through spin labeling techniques.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its stable nitroxide radical, which can interact with various molecular targets. The nitroxide radical can:

    Scavenge Reactive Oxygen Species (ROS): Acting as an antioxidant.

    Participate in Redox Reactions: Modulating redox states in biological systems.

    Serve as a Spin Label: Providing insights into molecular dynamics and structures through EPR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in similar applications.

    4-Hydroxy-TEMPO: Another derivative with hydroxyl functionality.

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of nitroxide radicals.

Uniqueness

2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy is unique due to its triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity compared to other nitroxide radicals. This uniqueness makes it particularly valuable in specialized applications where specific reactivity and stability are required.

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N2OP/c1-26(2)20-22(21-27(3,4)29(26)30)28-31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22,30H,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKMZCLHRRXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676262
Record name 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78140-47-3
Record name 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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